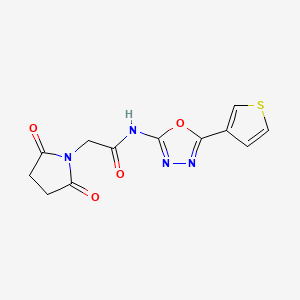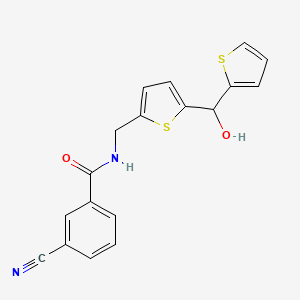
3-Cyano-N-((5-(Hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)benzamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-cyano-N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)benzamide is a complex organic compound that features a benzamide core substituted with cyano and thiophene groups
Wissenschaftliche Forschungsanwendungen
3-cyano-N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)benzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with applications in drug discovery and development.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
Target of Action
It is known that similar compounds interact with a number of lipophilic amino acids
Mode of Action
The exact mode of action of this compound is currently unknown. Based on the structure of the compound and its similarity to other cyanoacetamide-n derivatives, it can be inferred that the compound might interact with its targets through the carbonyl and the cyano functions . These interactions could lead to a variety of changes in the target molecules, potentially affecting their function.
Biochemical Pathways
Cyanoacetamide-n derivatives are known to be important precursors for heterocyclic synthesis . They can take part in a variety of condensation and substitution reactions, potentially affecting various biochemical pathways.
Result of Action
It is known that similar compounds have shown diverse biological activities . For instance, some derivatives of cyanoacetamide have shown inhibitory effects against certain organisms .
Action Environment
It is known that the synthesis of similar compounds can be carried out under different reaction conditions , suggesting that the compound’s action might be influenced by environmental factors.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyano-N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)benzamide typically involves multi-step organic reactions. One common method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under various conditions . The thiophene rings can be introduced through condensation reactions such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing these synthetic routes for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of greener chemistry methods to minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
3-cyano-N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the benzamide core or the thiophene rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings can yield sulfoxides or sulfones, while reduction of the cyano group can yield primary amines.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other benzamide derivatives and thiophene-containing molecules. Examples include:
- 3-cyano-N-(thiophen-2-ylmethyl)benzamide
- 3-cyano-N-((5-(methylthiophen-2-yl)methyl)thiophen-2-yl)methyl)benzamide
Uniqueness
What sets 3-cyano-N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)benzamide apart is the presence of both cyano and hydroxy groups, which can confer unique reactivity and potential biological activity. The combination of these functional groups with the thiophene rings and benzamide core makes it a versatile compound for various applications .
Eigenschaften
IUPAC Name |
3-cyano-N-[[5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl]methyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2S2/c19-10-12-3-1-4-13(9-12)18(22)20-11-14-6-7-16(24-14)17(21)15-5-2-8-23-15/h1-9,17,21H,11H2,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUYYVWOYPZQGAX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NCC2=CC=C(S2)C(C3=CC=CS3)O)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
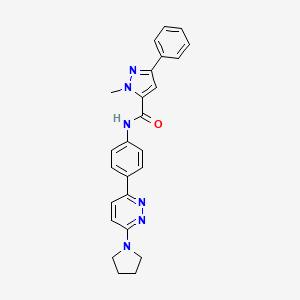
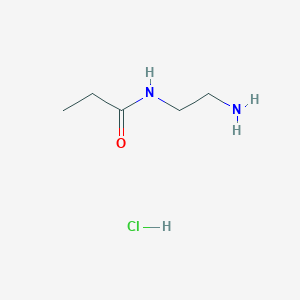
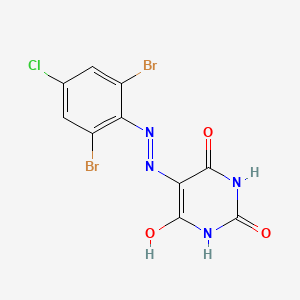
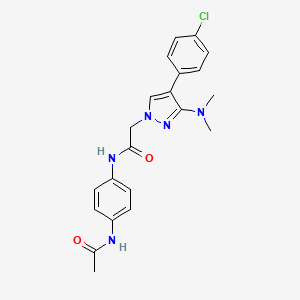
![5-((3-Fluorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2387139.png)


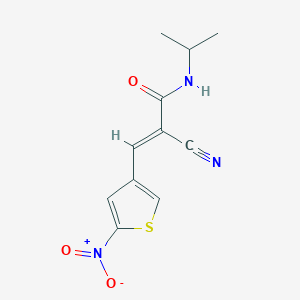
![2-{[6-(adamantan-1-yl)-3-cyanopyridin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B2387146.png)
![3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-morpholin-4-ylpropanamide](/img/structure/B2387147.png)

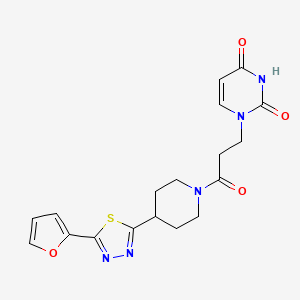
![(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone](/img/structure/B2387151.png)
